molecular formula C20H16N4O3S B307658 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

Katalognummer B307658
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: MHEVBUWRBHZQBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid, also known as ATB-346, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various inflammatory conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal (GI) toxicity associated with traditional NSAIDs.

Wirkmechanismus

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Unlike traditional NSAIDs, this compound does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. Additionally, this compound has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for higher doses to be used without causing adverse effects. Additionally, this compound has been shown to be effective in reducing pain and inflammation in various animal models of disease.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of this compound may be prohibitive for some researchers.

Zukünftige Richtungen

There are several potential future directions for research on 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid. One area of interest is the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to determine the optimal dosing and administration of this compound in various disease models. Finally, there is potential for the development of new formulations of this compound with improved solubility and bioavailability.

Synthesemethoden

The synthesis of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid involves the reaction of 3-mercapto-1-propanol with 2-bromo-4-(2-hydroxyethoxy)benzoic acid to form an intermediate compound. This intermediate is then reacted with 3-amino-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-8(5H)-one to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis, colitis, and neuropathic pain. Additionally, this compound has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced GI toxicity and no adverse effects on renal function.

Eigenschaften

Molekularformel

C20H16N4O3S

Molekulargewicht

392.4 g/mol

IUPAC-Name

4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid

InChI

InChI=1S/C20H16N4O3S/c1-2-11-28-20-22-18-16(23-24-20)14-5-3-4-6-15(14)21-17(27-18)12-7-9-13(10-8-12)19(25)26/h2-10,17,21H,1,11H2,(H,25,26)

InChI-Schlüssel

MHEVBUWRBHZQBI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Kanonische SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.